molecular formula C171H298N50O56 B12315818 6-amino-2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid

6-amino-2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid

Cat. No.: B12315818
M. Wt: 3950 g/mol
InChI Key: LWXMULNQYOQTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C171H298N50O56

Molecular Weight

3950 g/mol

IUPAC Name

6-amino-2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid

InChI

InChI=1S/C171H298N50O56/c1-26-82(16)126(212-147(253)103(65-77(6)7)202-167(273)133(89(23)228)216-144(250)96(46-34-39-61-175)192-164(270)131(87(21)226)219-150(256)108(70-121(240)241)201-146(252)106(68-119(236)237)199-139(245)100(52-56-116(179)233)194-156(262)123(79(10)11)208-141(247)94(44-32-37-59-173)188-137(243)99(51-55-115(178)232)195-160(266)129(85(19)29-4)214-155(261)113-49-42-64-221(113)169(275)122(182)78(8)9)159(265)191-95(45-33-38-60-174)143(249)217-135(91(25)230)168(274)215-130(86(20)30-5)163(269)210-125(81(14)15)158(264)220-134(90(24)229)166(272)193-97(48-41-63-186-171(183)184)142(248)211-127(83(17)27-2)161(267)203-105(67-118(181)235)145(251)200-107(69-120(238)239)149(255)213-128(84(18)28-3)162(268)207-110(73-223)152(258)198-104(66-92-71-185-76-187-92)148(254)218-132(88(22)227)165(271)196-101(53-57-117(180)234)140(246)204-112(75-225)154(260)209-124(80(12)13)157(263)206-111(74-224)153(259)205-109(72-222)151(257)189-93(43-31-36-58-172)136(242)190-98(50-54-114(177)231)138(244)197-102(170(276)277)47-35-40-62-176/h71,76-91,93-113,122-135,222-230H,26-70,72-75,172-176,182H2,1-25H3,(H2,177,231)(H2,178,232)(H2,179,233)(H2,180,234)(H2,181,235)(H,185,187)(H,188,243)(H,189,257)(H,190,242)(H,191,265)(H,192,270)(H,193,272)(H,194,262)(H,195,266)(H,196,271)(H,197,244)(H,198,258)(H,199,245)(H,200,251)(H,201,252)(H,202,273)(H,203,267)(H,204,246)(H,205,259)(H,206,263)(H,207,268)(H,208,247)(H,209,260)(H,210,269)(H,211,248)(H,212,253)(H,213,255)(H,214,261)(H,215,274)(H,216,250)(H,217,249)(H,218,254)(H,219,256)(H,220,264)(H,236,237)(H,238,239)(H,240,241)(H,276,277)(H4,183,184,186)

InChI Key

LWXMULNQYOQTKT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)N

Origin of Product

United States

Biological Activity

The compound in focus, with a complex structure denoted as “6-amino-2-[[5-amino-2-[[6-amino-2-[[2-[[...]]]]]]]]”, is a multi-amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Structural Overview

The compound is characterized by a series of amino acid linkages, which contribute to its biological properties. The presence of multiple amino groups and carbonyl functionalities indicates potential interactions with biological targets, including enzymes and receptors.

Biological Activities

  • Anti-Cancer Properties :
    • Recent studies have highlighted the anti-cancer activity of derivatives related to this compound, particularly those that include the 6-amino-2-pyridone structure. For instance, a derivative demonstrated significant cytotoxic effects against glioblastoma cells and other cancer types such as liver, breast, and lung cancers . The compound's ability to enhance the efficacy of existing small molecule inhibitors suggests a synergistic effect in cancer therapy.
  • Kinase Inhibition :
    • The compound has been investigated for its role as a kinase inhibitor. Kinases are critical in signaling pathways that regulate cell growth and division. Inhibition of these enzymes can lead to cell cycle arrest in cancer cells, thereby reducing tumor growth . The structural features of the compound may facilitate binding to specific kinase domains, enhancing its therapeutic potential against resistant tumors.
  • Mechanism of Action :
    • The exact mechanism through which this compound exerts its biological effects remains an area of active research. Preliminary findings suggest that it may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction . Additionally, modifications to its structure have shown to influence its binding affinity and selectivity towards various biological targets.

Case Study 1: Anti-Cancer Activity

In a study focusing on the synthesis of 6-amino-2-pyridone derivatives, one particular compound (designated as 5o ) exhibited potent anti-cancer activity across multiple cancer cell lines. This study emphasized the importance of structural modifications in enhancing the bioactivity of such compounds .

Case Study 2: Kinase Inhibition

Research conducted on kinase inhibitors revealed that compounds with similar structural motifs to our target compound can effectively inhibit protein kinases involved in tumor progression. These findings underline the potential for developing targeted therapies using derivatives of this complex structure .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-CancerSignificant cytotoxicity against glioblastoma and other cancers
Kinase InhibitionInduces cell cycle arrest in resistant tumors
Mechanism InsightsPotential induction of apoptosis through oxidative stress

Comparison with Similar Compounds

Key Findings :

  • Compared to the HIV inhibitor (), it lacks a piperidine ring but incorporates more hydrophilic groups (e.g., hydroxypropanoyl), which may enhance solubility .
  • Its carbamimidamidopentanoyl groups (seen in ) suggest guanidine-like motifs, enabling strong hydrogen bonding for receptor targeting .
2. Functional and Therapeutic Comparisons
Application Target Compound Glutathione HIV Inhibitor Benzothiazol Derivatives
Antioxidant Capacity Likely moderate (via carboxy/hydroxy groups) High (thiol-mediated redox activity) None Low (focused on structural stability)
Antiviral Potential Possible (structural similarity to HIV drugs) None High (direct HIV inhibition) Unclear
Drug Delivery High (branched structure for payload binding) Low (small size limits conjugation) Moderate (targeted via piperidine) Moderate (benzothiazol for imaging probes)
Stability High (steric hindrance from branching) Low (prone to oxidation) Moderate (cyclic core enhances stability) High (rigid spirocyclic structure)

Key Findings :

  • Unlike glutathione, the target compound lacks a thiol group, limiting direct antioxidant activity but offering tailored redox modulation via carboxy/hydroxy motifs .
  • Its size and branching may enable multi-valent interactions, a feature absent in smaller antiviral peptides like the HIV inhibitor .
  • The benzothiazol derivatives () prioritize structural rigidity, whereas the target compound emphasizes functional diversity for adaptability .
3. Research and Development Insights
  • Synthesis Challenges : The compound’s complexity necessitates advanced solid-phase techniques, similar to ’s building blocks, which use pyrrolidine and carbamimidamido precursors .
  • Therapeutic Niche : While glutathione is a metabolic workhorse, the target compound’s design may fill roles in targeted therapies (e.g., protease inhibition or cytokine modulation) .

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